molecular formula C22H21N3O4 B12219417 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione

3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione

Cat. No.: B12219417
M. Wt: 391.4 g/mol
InChI Key: IJXICEILORLYEJ-UHFFFAOYSA-N
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Description

3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes two benzyl groups and two azolidine-2,5-dione moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of isatins with benzylamine under specific conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, often with the addition of a base such as potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and bases like K2CO3. The reactions are often carried out in solvents such as DMF or ethanol under controlled temperatures.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in disease progression, such as those related to cancer cell proliferation or neurodegeneration .

Comparison with Similar Compounds

Similar compounds include other azolidine-2,5-dione derivatives and benzyl-substituted heterocycles. Compared to these compounds, 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione is unique due to its dual benzyl and azolidine-2,5-dione structure, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

1-benzyl-3-[(1-benzyl-2,5-dioxopyrrolidin-3-yl)amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21N3O4/c26-19-11-17(21(28)24(19)13-15-7-3-1-4-8-15)23-18-12-20(27)25(22(18)29)14-16-9-5-2-6-10-16/h1-10,17-18,23H,11-14H2

InChI Key

IJXICEILORLYEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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